Fmoc-PEG2-NHS ester

Description

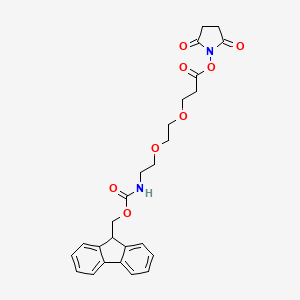

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMVUZTWJNGUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488085-18-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101102662 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488085-18-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Heterobifunctional Linkers in Advanced Bioconjugation

An In-depth Technical Guide to the Structure and Application of Fmoc-PEG2-NHS Ester

In the landscape of modern drug development, diagnostics, and proteomics, the ability to selectively and covalently link different molecular entities is paramount. This process, known as bioconjugation, is the foundation for creating sophisticated constructs such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.[1] At the heart of these innovations are linker molecules, which bridge the gap between a biomolecule and a payload or another surface.

Among the most versatile tools in the bioconjugation toolkit is the This compound . This is not merely a simple spacer but a sophisticated, heterobifunctional linker designed for controlled, sequential conjugations. Its structure incorporates three distinct chemical motifs, each serving a strategic purpose: an amine-reactive N-hydroxysuccinimide (NHS) ester, a flexible di-ethylene glycol (PEG2) spacer, and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine.

This guide provides a detailed examination of the molecular architecture of this compound, the chemical principles governing its reactivity, and the practical considerations for its application. As Senior Application Scientists, our goal is not just to describe protocols but to illuminate the underlying chemistry, enabling researchers to harness the full potential of this powerful linker in their experimental designs.

Molecular Anatomy of this compound

The functionality of this compound arises from the synergistic interplay of its three core components. Understanding each part is crucial to appreciating its utility.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a temporary protecting group for the primary amine at one end of the linker.[2] The Fmoc group is renowned in solid-phase peptide synthesis (SPPS) for its stability under acidic conditions and its clean, rapid removal under mild basic conditions (a property known as base-lability).[3][4] This orthogonality is the key to performing sequential conjugations; the amine it protects remains inert until its deliberate exposure is triggered.[3]

-

The PEG2 Spacer (di-ethylene glycol): The -(CH₂CH₂O)₂- unit serves as a short, hydrophilic spacer. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation for several critical reasons:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic molecules it is attached to.[5][6][7]

-

Reduced Steric Hindrance: The flexible chain provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.[8]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase a drug's hydrodynamic size, which reduces renal clearance and prolongs its circulation half-life.[5][9][10] It can also mask the conjugate from the host's immune system, reducing immunogenicity.[5][10]

-

-

The NHS (N-hydroxysuccinimide) Ester: This is a highly efficient amine-reactive group.[11] The NHS ester reacts with primary amines (such as the side chain of lysine residues in proteins) under mild physiological to slightly alkaline conditions (pH 7.2-9) to form a stable, covalent amide bond.[12][13] The reaction is specific and proceeds efficiently in aqueous buffers, making it one of the most common strategies for labeling proteins and other biomolecules.[14]

The combination of these three elements in a single molecule creates a powerful tool for multi-step bioconjugation strategies.

Figure 1: Molecular structure and functional components of this compound.

The Chemistry of Application: A Two-Act Play

The utility of this compound lies in its ability to perform two distinct chemical reactions in a controlled, sequential manner. This "two-act play" is governed by the principles of orthogonal chemistry.

Act 1: Amine Conjugation via the NHS Ester

The first step involves the reaction of the NHS ester with a primary amine on a target molecule (e.g., a protein, peptide, or amine-functionalized surface). This is a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[15]

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide group is released as a leaving group, resulting in the formation of a highly stable amide bond.[14][15]

The efficiency of this reaction is critically dependent on pH. While the reaction can proceed between pH 7 and 9, a pH of 8.3-8.5 is often optimal.[11] At lower pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. At higher pH, the competing hydrolysis of the NHS ester becomes significantly faster, reducing conjugation efficiency.[12][15]

Figure 2: Reaction schematic for NHS ester conjugation with a primary amine.

Act 2: Amine Deprotection via Fmoc Removal

Once the linker is securely attached to the first molecule, the protected amine can be exposed for a second conjugation. This is achieved by removing the Fmoc group using a mild base, typically a secondary amine like piperidine in an organic solvent such as DMF.[2][16]

The mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) reaction:[4]

-

Proton Abstraction: The base removes the acidic proton from the 9-position of the fluorene ring system.[16] This is the rate-determining step.

-

β-Elimination: The resulting carbanion is unstable and undergoes elimination, releasing carbon dioxide and the free amine. This process generates a highly reactive dibenzofulvene (DBF) intermediate.[16]

-

DBF Scavenging: The DBF intermediate is immediately trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, driving the deprotection reaction to completion.[16]

Figure 3: Reaction schematic for the base-catalyzed deprotection of the Fmoc group.

A Unified Workflow: The Power of Orthogonal Ligation

The true power of this compound is realized when these two acts are combined into a single, cohesive workflow. This allows for the precise construction of complex molecular architectures that would be difficult or impossible to assemble in a single step.

Figure 4: A representative experimental workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

Quantitative Data and Physicochemical Properties

For reproducible and optimized results, a clear understanding of the linker's properties is essential.

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₈N₂O₈ | [17] |

| Molecular Weight | ~496.5 g/mol | [17][18] |

| Purity | Typically ≥95% | [19][20] |

| Appearance | White to off-white solid or powder | [21] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers | [21][22] |

| Storage Conditions | -20°C, protected from light and moisture | [8][21] |

Table 1: Physicochemical Properties of this compound.

The stability of the NHS ester is a critical parameter for experimental design. Its hydrolysis is the primary competing side reaction during conjugation.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source |

| 7.0 | 4 | 4-5 hours | [12] |

| 8.5 | Room Temperature | ~125-180 minutes | [15] |

| 8.6 | 4 | ~10 minutes | [12][15] |

| 9.0 | Room Temperature | Minutes | [15] |

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH and Temperature.

Experimental Protocols

The following protocols provide a validated starting point for using this compound. Optimization may be required based on the specific properties of the biomolecules involved.

Protocol 1: NHS Ester Conjugation to a Protein

This protocol describes the labeling of a protein with this compound.

-

Buffer Preparation: Prepare a non-amine-containing reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete for reaction with the NHS ester.[11][15]

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, exchange it into the reaction buffer using dialysis or a desalting column.[23]

-

Linker Preparation: The this compound is moisture-sensitive.[23] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in a water-miscible anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 10 mg/mL).[11]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[15]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove unreacted linker and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis. The resulting product is the Fmoc-protected conjugate.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine.

-

Solvent Exchange: The Fmoc-protected conjugate from Protocol 1 should be free of aqueous buffer. If lyophilized, ensure it is completely dry.

-

Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in high-quality, anhydrous DMF.

-

Reaction: Dissolve the dry conjugate in the deprotection solution.

-

Incubation: Incubate at room temperature for 20-30 minutes. The reaction is typically very fast.

-

Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct. This can be achieved by repeated precipitation of the conjugate in a non-solvent (like cold diethyl ether), followed by centrifugation and decanting. Alternatively, for larger biomolecules, purification can be done via a desalting column equilibrated with the desired buffer for the next reaction step. The resulting product is the deprotected, amine-functionalized conjugate, ready for a subsequent reaction.

Conclusion

This compound is a testament to the power of rational chemical design in biotechnology. Its structure is not a random assortment of functionalities but a carefully orchestrated architecture that enables researchers to build complex molecular systems with precision and control. By providing an amine-reactive handle, a hydrophilic spacer, and an orthogonally protected amine, it serves as a versatile and indispensable tool. A thorough understanding of its component parts, the mechanisms of its reactions, and the critical parameters governing its use empowers scientists and drug development professionals to move beyond simple labeling and into the realm of sophisticated, multi-step bioconjugation.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Al-kassas, R., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Retrieved from [Link]

-

Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]

-

LinkedIn. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Retrieved from [Link]

-

Korea Science. (n.d.). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]

-

PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound. Retrieved from [Link]

-

AxisPharm. (n.d.). Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-PEG2-C2-NHS ester. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 2. genscript.com [genscript.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEGylation - Wikipedia [en.wikipedia.org]

- 6. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CAS: 1807534-85-5 | AxisPharm [axispharm.com]

- 9. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. neb.com [neb.com]

- 14. glenresearch.com [glenresearch.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]

- 18. Fmoc-PEG2-C2-NHS ester [myskinrecipes.com]

- 19. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 20. glycomindsynth.com [glycomindsynth.com]

- 21. medkoo.com [medkoo.com]

- 22. creativepegworks.com [creativepegworks.com]

- 23. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-PEG2-NHS Ester

Abstract

Fmoc-PEG2-NHS ester is a heterobifunctional crosslinker of significant utility in bioconjugation, chemical biology, and drug development. This molecule is meticulously designed with three key functional components: a terminal N-hydroxysuccinimide (NHS) ester for covalent ligation to primary amines, a central discrete-length polyethylene glycol (dPEG®) spacer to enhance hydrophilicity and provide spatial separation, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, which allows for orthogonal deprotection and subsequent functionalization. This guide provides an in-depth exploration of the core chemical properties, reaction mechanisms, and field-proven applications of this compound, offering researchers a comprehensive resource for leveraging this versatile linker in their experimental designs.

Deconstructing the this compound Molecule

Understanding the efficacy of this compound begins with an appreciation of its modular architecture. Each component serves a distinct and critical purpose.

-

N-Hydroxysuccinimide (NHS) Ester: This is the primary reactive group, designed for the efficient and specific acylation of nucleophilic primary amines (e.g., the ε-amine of lysine residues in proteins or amine-modified oligonucleotides). The reaction proceeds under mild, aqueous conditions to form a highly stable amide bond.[1][2][3]

-

Polyethylene Glycol (PEG) Spacer: The "PEG2" designation indicates a discrete chain of two ethylene glycol units. This short, hydrophilic spacer is crucial for several reasons. It increases the aqueous solubility of the linker and any molecule it is conjugated to, which is particularly beneficial for hydrophobic drugs or peptides.[4][5][6] Furthermore, it acts as a flexible, defined-length spacer, minimizing steric hindrance between conjugated molecules.[1]

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group serves as a base-labile protecting group for a terminal primary amine.[6][7] Its stability under the conditions required for NHS ester reactions allows for a sequential conjugation strategy. Once the NHS ester has reacted, the Fmoc group can be selectively removed using a mild base, typically piperidine, to reveal a new primary amine for further modification.[8][9][10]

Below is a diagram illustrating the functional components of the molecule.

Caption: Functional components of the this compound molecule.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of a reagent is fundamental to reproducible experimental success. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₈N₂O₈ | [6][11] |

| Molecular Weight | 496.51 g/mol | [6][11] |

| Appearance | White to off-white solid | [11][12] |

| Purity | ≥95% (typically by HPLC) | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF.[12][13] Limited solubility in aqueous buffers; stock solutions are prepared in an organic solvent before addition to the aqueous reaction mixture.[14][15] | |

| Storage | Store at -20°C, desiccated and protected from light.[6][16] The NHS ester is moisture-sensitive.[16][17] |

Mechanism of Action and Reaction Kinetics

The Amine-Reactive NHS Ester: Aminolysis

The primary utility of the NHS ester is its reaction with primary amines. This reaction, known as aminolysis, is a nucleophilic acyl substitution.[2][18] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[2]

Caption: Reaction mechanism of an NHS ester with a primary amine.

The Competing Reaction: Hydrolysis

The most significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[14][16][19] This reaction produces an inactive carboxylate, reducing the efficiency of the desired conjugation. The rate of hydrolysis is highly dependent on pH.[14][20]

Key Causality: The Role of pH The choice of reaction pH is a critical balancing act between two opposing factors:

-

Amine Nucleophilicity: For a primary amine to be nucleophilic, it must be in its unprotonated state (-NH₂). At acidic pH (<7), amines are predominantly protonated (-NH₃⁺) and non-reactive.[15][18] As the pH increases above the pKa of the amine (for lysine, ~10.5), the concentration of the reactive -NH₂ form increases.

-

NHS Ester Stability: The stability of the NHS ester decreases as the pH increases. The hydroxide ion (OH⁻) concentration rises, accelerating the rate of hydrolysis.[14][19][21]

This dynamic dictates that there is an optimal pH range for the reaction. For most applications, a pH of 7.2 to 8.5 provides the best compromise , maximizing the rate of aminolysis while keeping the rate of hydrolysis manageable.[3][22]

| pH | Temperature | Half-life of NHS Ester (Hydrolysis) |

| 7.0 | 0°C | 4-5 hours[14][20] |

| 8.6 | 4°C | 10 minutes[14][20] |

The Fmoc Protecting Group: Orthogonal Deprotection

The Fmoc group is stable to the mildly basic conditions used for NHS ester conjugation but is readily cleaved by secondary amines, most commonly piperidine, in an organic solvent like dimethylformamide (DMF).[8][9][23] The mechanism involves a β-elimination reaction.[24]

This orthogonality is the cornerstone of its utility. A researcher can first conjugate the NHS ester end of the molecule to a target, purify the conjugate, and then selectively expose a new reactive amine by treating the conjugate with a piperidine solution.

Practical Applications & Experimental Protocols

This compound is a valuable tool in various applications, including the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and the functionalization of surfaces and nanoparticles.[4][11][25][26]

Protocol: Two-Step Labeling of a Protein

This protocol describes the initial labeling of a protein's lysine residues via the NHS ester, followed by the deprotection of the Fmoc group to enable a secondary labeling step.

Materials:

-

Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Size-Exclusion Chromatography (SEC) / Desalting Column

Workflow Diagram:

Caption: Experimental workflow for two-step protein labeling.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Ensure the protein solution (e.g., 1-5 mg/mL) is in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete in the reaction.[3][16]

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and should not be stored in solution for extended periods.[15]

-

-

Conjugation Reaction (Step 1):

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.[18]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[3] Incubate for 15-30 minutes at room temperature.

-

-

Purification (Step 1):

-

Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[18]

-

-

Fmoc Deprotection (Step 2):

-

Purification (Step 2):

-

Immediately purify the protein to remove piperidine and the dibenzofulvene-piperidine adduct. This is typically achieved using a desalting column. The resulting protein now possesses free amine groups at the sites of initial PEGylation, ready for subsequent conjugation.

-

Analytical Characterization

Confirming the success of each conjugation and deprotection step is critical.

-

HPLC (High-Performance Liquid Chromatography): Reversed-phase or size-exclusion HPLC can be used to separate the modified protein from the unmodified protein, showing a shift in retention time.[22][27]

-

Mass Spectrometry (MS): LC-MS is the gold standard for confirming modification.[27][28][29] The mass of the conjugate will increase by the mass of the added linker (Fmoc-PEG2- = 381.4 Da; after deprotection, H-PEG2- = 159.2 Da). This allows for the determination of the degree of labeling.

Conclusion

This compound is a powerful and versatile chemical tool that enables sophisticated, multi-step bioconjugation strategies. By understanding the distinct roles of its functional components—the amine-reactive NHS ester, the solubilizing PEG spacer, and the orthogonally-protected Fmoc-amine—researchers can design robust and controlled pathways for creating complex biomolecules, advanced drug delivery systems, and novel diagnostic agents. The successful application of this reagent hinges on careful control of reaction conditions, particularly pH, and validated analytical characterization at each step of the process.

References

- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (URL: )

- Applications of PEG Linkers - Biopharma PEG. (URL: )

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. (URL: )

- Top 5 Applications of PEGylated Linkers in Bioconjug

- Methods for Removing the Fmoc Group | Springer N

- Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide - Benchchem. (URL: )

- Fmoc-PEG2-C2-NHS ester - CymitQuimica. (URL: )

- Methods for Removing the Fmoc Group - ResearchG

- PEG Linkers: Structure, Applications & Contributions - Cre

- This compound, 1807534-85-5 - BroadPharm. (URL: )

- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. (URL: )

- Fmoc-PEG2-C2-NHS ester | PROTAC Linker - MedchemExpress.com. (URL: )

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - Benchchem. (URL: )

- This compound | CAS# 1807534-85-5 - MedKoo Biosciences. (URL: )

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Fmoc-PEG2-C2-NHS ester - Product D

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. (URL: )

- Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry - ACS Public

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry - ResearchG

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (URL: )

- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022-01-07). (URL: )

- This compound | CAS: 1807534-85-5 | AxisPharm. (URL: )

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Public

- What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe. (URL: )

- Technical Guide: Acid-PEG2-NHS Ester - Solubility and Applic

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: )

- Fmoc-PEG2-C2-NHS ester - TargetMol. (URL: )

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (URL: )

- common side reactions with Acid-PEG2-NHS ester - Benchchem. (URL: )

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (URL: )

Sources

- 1. This compound | CAS: 1807534-85-5 | AxisPharm [axispharm.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound, 1807534-85-5 | BroadPharm [broadpharm.com]

- 8. peptide.com [peptide.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc-PEG2-C2-NHS ester | CymitQuimica [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. purepeg.com [purepeg.com]

- 26. creativepegworks.com [creativepegworks.com]

- 27. ingenieria-analitica.com [ingenieria-analitica.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-PEG2-NHS Ester

This guide provides an in-depth exploration of the this compound, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. We will dissect its molecular architecture to understand its mechanism of action, provide detailed protocols for its application, and discuss the critical considerations for its successful implementation in research and development.

Molecular Anatomy and Functional Roles

This compound is a precisely engineered molecule composed of three key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component serves a distinct and critical purpose in a sequential chemical strategy.

-

N-Hydroxysuccinimide (NHS) Ester: This is the reactive group responsible for forming stable amide bonds with primary and secondary amines on target molecules like proteins, peptides, or antibodies. The NHS ester provides a high degree of reactivity and selectivity towards amino groups in aqueous solutions at physiological or slightly alkaline pH.

-

Polyethylene Glycol (PEG) Spacer (PEG2): The two-unit PEG chain acts as a hydrophilic spacer arm. This spacer is crucial for several reasons: it increases the solubility of the reagent and the resulting conjugate in aqueous buffers, it reduces steric hindrance, allowing the NHS ester to efficiently access target amines, and it can help to minimize aggregation of the final conjugate.

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group. It masks a primary amine at the terminus of the PEG spacer, preventing it from self-reacting or participating in unwanted side reactions. Its key feature is that it can be selectively removed under mild basic conditions, typically with a piperidine solution, to reveal a primary amine for subsequent conjugation or modification steps.

Below is a diagram illustrating the structure of this compound.

Caption: Chemical structure of this compound.

Mechanism of Action: A Two-Stage Process

The utility of this compound lies in its capacity for sequential conjugations. This is achieved through the distinct reactivity of the NHS ester and the controlled removal of the Fmoc group.

Stage 1: Amine Conjugation via NHS Ester Reaction

The primary reaction involves the acylation of a nucleophilic primary or secondary amine on a target molecule by the NHS ester. This reaction proceeds via a nucleophilic acyl substitution.

Mechanism:

-

Nucleophilic Attack: The deprotonated primary amine (R-NH₂) on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group, and its departure collapses the intermediate, resulting in the formation of a stable amide bond between the PEG linker and the target molecule.

The efficiency of this reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. Below this range, the concentration of the deprotonated, nucleophilic amine is too low. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

Caption: Reaction mechanism of NHS ester with a primary amine.

Stage 2: Fmoc Deprotection to Unveil a Reactive Amine

Once the initial conjugation is complete and the excess reagent is removed, the Fmoc group can be cleaved to expose a primary amine on the distal end of the PEG spacer. This newly available amine can then be used for a second conjugation step, allowing for the construction of more complex biomolecular architectures.

Mechanism: The deprotection is achieved by treating the conjugate with a mild organic base, most commonly a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF).

-

Proton Abstraction: The piperidine base abstracts the acidic proton on the fluorenyl ring system.

-

Elimination: This abstraction initiates an elimination reaction (E1cB-like), leading to the cleavage of the C-O bond of the carbamate.

-

Release: This releases the dibenzofulvene-piperidine adduct and carbon dioxide, leaving the deprotected primary amine on the PEG spacer.

This deprotection is typically rapid, often completing within 30 minutes at room temperature.

Experimental Protocol: Two-Step Conjugation Workflow

This protocol outlines a general procedure for the two-step conjugation of two different molecules (Molecule A and Molecule B) using this compound.

Materials and Reagents:

-

This compound

-

Molecule A (containing a primary amine, e.g., a protein)

-

Molecule B (for the second conjugation step)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).

-

Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Solvents: Anhydrous DMF or DMSO

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Step-by-Step Methodology:

Part 1: Conjugation of Molecule A

-

Reagent Preparation: Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction Setup: Dissolve Molecule A in the conjugation buffer. While gently stirring, add a 5- to 20-fold molar excess of the this compound stock solution. The exact ratio should be optimized for your specific application.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove excess reagent and byproducts by SEC or dialysis. The purified product is the Fmoc-PEG2-Molecule A conjugate.

Part 2: Fmoc Deprotection and Conjugation of Molecule B

-

Solvent Exchange (if necessary): If the purified conjugate is in an aqueous buffer, it may need to be lyophilized and redissolved in a suitable organic solvent like DMF for the deprotection step.

-

Deprotection: Add the Fmoc deprotection solution to the conjugate and incubate for 30 minutes at room temperature.

-

Purification: Remove the deprotection reagents and byproducts. This can be achieved by precipitation with an appropriate solvent (e.g., cold ether) or by SEC. The product is now H₂N-PEG2-Molecule A.

-

Second Conjugation: The newly exposed amine can now be reacted with an NHS-ester-functionalized Molecule B, following a similar protocol as in Part 1.

Caption: Experimental workflow for a two-step conjugation.

Quantitative and Technical Considerations

| Parameter | Recommended Condition | Rationale / Causality |

| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. Lower pH reduces amine reactivity; higher pH increases hydrolysis. |

| Molar Ratio | 5:1 to 20:1 (Linker:Molecule) | A molar excess of the linker drives the reaction to completion. The optimal ratio depends on the number of available amines on the target and must be determined empirically. |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can increase the stability of the NHS ester for longer reactions, while room temperature allows for faster kinetics (1-2 hours). |

| Quenching | Required | Essential to stop the reaction and prevent modification of subsequently added molecules that may contain amines. |

| Fmoc Deprotection | 20-50% Piperidine in DMF | A standard and highly efficient condition for rapid and clean removal of the Fmoc group. |

Applications in Research and Drug Development

The sequential nature of the this compound chemistry lends itself to a variety of advanced applications:

-

Antibody-Drug Conjugates (ADCs): An antibody can be linked to the NHS ester, followed by deprotection and attachment of a cytotoxic drug to the newly formed amine.

-

PROTACs and Molecular Glues: Used to link an E3 ligase binding moiety to a protein-of-interest binding moiety.

-

Surface Functionalization: Immobilization of peptides or proteins onto amine-reactive surfaces, followed by the addition of a second molecule after Fmoc removal.

-

Peptide Synthesis: Used for the site-specific modification of peptides.

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug development. Its well-defined, three-component structure allows for a robust, two-stage conjugation strategy. By understanding the distinct mechanisms of the NHS ester reaction and the base-labile Fmoc deprotection, researchers can design and execute complex bioconjugation schemes with a high degree of control and precision. The inclusion of the hydrophilic PEG spacer further enhances the properties of the resulting conjugates, making this linker a preferred choice for a wide range of applications.

References

Please note that direct linking to commercial product pages is avoided in this academic-style guide. The references below are to representative technical resources and scientific principles.

role of the Fmoc group in PEG linkers

A Technical Guide to the Strategic Application of Fmoc-Protected PEG Linkers

Executive Summary

In the landscape of advanced bioconjugation and therapeutic development, precision and control are paramount. Fmoc-protected Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, providing researchers and drug developers with a robust system for orchestrating complex molecular assemblies. The synergy between the hydrophilic, biocompatible PEG spacer and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers an orthogonal handle for sequential conjugation, crucial for the synthesis of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized peptides. This guide provides an in-depth examination of the core principles, mechanisms, field-proven protocols, and strategic considerations for employing Fmoc-PEG linkers, intended to empower scientists to leverage this technology with confidence and efficacy.

Foundational Principles

The Role of Polyethylene Glycol (PEG) Linkers in Modern Biotherapeutics

Polyethylene Glycol (PEG) is a synthetic, water-soluble polymer renowned for its biocompatibility and non-toxic nature.[1] When used as a linker, PEG chains connect bioactive molecules to other entities, such as proteins, nanoparticles, or drug payloads.[1][2][3][4] The strategic incorporation of a PEG linker, a process known as PEGylation, confers several critical advantages:

-

Enhanced Solubility: PEG's hydrophilic nature significantly improves the solubility of hydrophobic molecules in aqueous physiological environments.[3][4][5]

-

Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can prolong its circulation time in the bloodstream by reducing renal clearance.[1][4][]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a biomolecule, diminishing its recognition by the immune system.[1][3][5]

-

Increased Stability: PEGylation can protect conjugated molecules from enzymatic degradation, enhancing their stability in vivo.[3][4]

These properties have made PEG linkers a cornerstone technology in drug delivery, transforming the efficacy and safety profiles of numerous therapeutic agents.[]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: A Paradigm of Orthogonal Protection

The success of multi-step chemical synthesis, particularly in peptide and conjugate chemistry, hinges on the concept of orthogonality . Orthogonal protecting groups are distinct classes of temporary shields that can be removed under specific conditions without affecting other protecting groups in the molecule.[8]

The Fmoc group, introduced by Carpino and Han, is the epitome of a base-labile protecting group.[9] It is stable under the acidic conditions used to remove other common protecting groups like tert-butyloxycarbonyl (Boc), but it is readily cleaved by mild bases, most notably secondary amines such as piperidine.[8][9][10] This fundamental difference is the cornerstone of the widely adopted Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS), where the temporary Nα-Fmoc group is removed at each cycle with a base, while the permanent side-chain protecting groups (e.g., tBu, Trt) remain intact until the final acid-mediated cleavage step.[8]

The Synergy of Fmoc and PEG: Mechanism and Control

Chemical Rationale: Why Fmoc is the Protecting Group of Choice for Amine-Functionalized PEG

The combination of an Fmoc group with a PEG linker, especially in heterobifunctional formats (e.g., Fmoc-NH-PEG-COOH or Fmoc-NH-PEG-NHS ester), creates a powerful synthetic tool.[11][12] The rationale for this pairing is rooted in controlled, sequential synthesis:

-

First Conjugation: One end of the linker (e.g., an NHS ester) can react with a primary amine on a biomolecule (like a lysine residue on an antibody) while the other end remains safely protected by the Fmoc group.[13][14]

-

Purification: The intermediate conjugate can be purified, removing excess linker.

-

Selective Deprotection: The Fmoc group is then removed under mild basic conditions, exposing a new, highly reactive primary amine on the distal end of the PEG linker.

-

Second Conjugation: This newly exposed amine is now available for reaction with a second molecule (e.g., an activated drug payload), completing the molecular bridge.

This stepwise control is impossible to achieve with a linker that has two simultaneously active ends and is difficult with protecting groups that require harsh removal conditions that could damage sensitive biomolecules.[15]

The Core Mechanism: Base-Mediated Fmoc Deprotection

The cleavage of the Fmoc group is a classic example of a β-elimination (E1cB) reaction. The process is efficient and typically completes within minutes.[3][8]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[16]

-

Formation of Dibenzofulvene (DBF): This deprotonation leads to a stabilized carbanion, which then undergoes elimination, cleaving the C-O bond of the carbamate. This releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

-

Scavenging: The secondary amine used as the base also acts as a nucleophilic scavenger, reacting with the electrophilic DBF to form a stable, inactive adduct.[3][16] This trapping step is critical as it drives the equilibrium towards deprotection and prevents the reactive DBF from participating in unwanted side reactions.[16]

Applications in Advanced Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide chain is built stepwise while anchored to an insoluble resin support.[9] Fmoc-PEG linkers can be incorporated as amino acid derivatives (e.g., Fmoc-NH-PEG-COOH) to introduce flexible, hydrophilic spacers within a peptide sequence. This is a key strategy for improving the solubility and bioavailability of synthetic peptides.[11] The cyclical process is highly efficient and amenable to automation.

Heterobifunctional Crosslinking

Heterobifunctional Fmoc-PEG linkers, such as Fmoc-PEG-NHS ester , are workhorses in bioconjugation.[14] They enable the sequential and controlled linkage of two different molecules, a process critical for constructing ADCs, PROTACs, and diagnostic reagents. The NHS ester provides reactivity towards primary amines, while the Fmoc-protected amine offers a latent reactive site that can be revealed on demand.

Field-Proven Methodologies and Protocols

The following protocols are provided as a guideline and may require optimization based on the specific substrates and scales used.

Protocol: Fmoc Deprotection from a PEGylated Peptide on Solid Support

This protocol describes the standard procedure for removing the N-terminal Fmoc group during SPPS.

Materials:

-

Fmoc-protected, peptide-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes. Drain the solvent.[3]

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 5-20 minutes at room temperature.[2][3] For sterically hindered amino acids or long PEG chains, extending this time may be necessary.

-

Solvent Removal: Drain the deprotection solution.

-

Second Deprotection (Optional but Recommended): Repeat step 2 with a fresh portion of the deprotection solution for 5-10 minutes to ensure complete removal.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash cycle is:

-

DMF (3-5 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times) Ensure each wash involves agitating the resin with the solvent for at least 1 minute before draining.[3]

-

-

Confirmation (Optional): Perform a qualitative Kaiser test on a few resin beads. A dark blue color indicates the presence of free primary amines, confirming successful deprotection.[3]

Protocol: Conjugation of an Fmoc-PEG-NHS Ester to a Protein

This protocol outlines the labeling of a protein's primary amines (e.g., lysine side chains).

Materials:

-

Protein sample (e.g., IgG antibody)

-

Fmoc-PEG-NHS Ester

-

Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.4, is common. Crucially, avoid buffers containing primary amines like Tris or glycine. [17][18][19]

-

Anhydrous Dimethyl sulfoxide (DMSO) or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[17][18]

-

Prepare Protein Solution: Adjust the protein concentration, typically to 1-10 mg/mL in the reaction buffer.[17]

-

Prepare Linker Solution: Immediately before use, dissolve the Fmoc-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solution, so do not prepare stock solutions for storage.[18][19]

-

Conjugation Reaction: Add a calculated molar excess of the linker solution to the stirring protein solution. A 20-fold molar excess is a common starting point for antibodies.[17][18] The final concentration of organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[17][18] The optimal time and temperature should be determined empirically.

-

Purification: Remove the unreacted linker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialyzing the reaction mixture against a suitable buffer.

Quantitative Analysis: Monitoring Deprotection

The efficiency of Fmoc deprotection can be quantified by measuring the UV absorbance of the DBF-piperidine adduct in the collected filtrate. This adduct has a characteristic absorbance maximum around 301 nm.[20]

-

Procedure: Collect the combined piperidine washes into a volumetric flask and dilute to a known volume with DMF. Measure the absorbance at ~301 nm.

-

Calculation: The concentration, and thus the loading of the resin, can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹. This provides a critical in-process control to verify that each cycle of the synthesis is proceeding as expected.[1]

Comparative Analysis and Troubleshooting

Data Table: Comparison of Fmoc vs. Boc Protection Strategies

| Feature | Fmoc Strategy | Boc Strategy | Rationale & Causality |

| Deprotection Condition | Mildly alkaline (e.g., 20% piperidine in DMF)[8][10] | Strongly acidic (e.g., 50% TFA in DCM)[10] | Fmoc's mild conditions preserve acid-sensitive functionalities and linkers, enhancing compatibility with complex molecules.[] |

| Orthogonality | Orthogonal to acid-labile groups (tBu, Trt, Boc)[8] | Orthogonal to base-labile and hydrogenolysis-cleavable groups | Fmoc allows for a highly selective deprotection scheme, which is crucial for synthesizing modified or complex peptides.[8] |

| Side Reactions | Aspartimide formation, diketopiperazine formation at dipeptides[4][9] | t-butylation of sensitive residues (Trp, Met) | The choice of strategy must consider the peptide sequence; Fmoc's base-lability can trigger specific intramolecular cyclizations. |

| Automation & Monitoring | Easy; UV monitoring of DBF adduct provides real-time feedback[1] | More complex; requires neutralization step after acidic deprotection | The strong UV absorbance of the Fmoc cleavage product makes it inherently suited for automated, feedback-controlled synthesis. |

Troubleshooting Common Issues

-

Incomplete Deprotection:

-

Symptom: Deletion sequences in the final peptide product.

-

Cause: Steric hindrance, peptide aggregation on the resin.

-

Solution: Increase deprotection time, perform a double deprotection, or use a stronger base solution (e.g., containing DBU). For PEGylated compounds, longer deprotection times (up to 30 minutes) can be beneficial.[3]

-

-

Aspartimide Formation:

-

Symptom: Mass corresponding to -18 Da (loss of water) in the final product, leading to α- and β-peptide impurities.

-

Cause: Base-catalyzed cyclization, especially at Asp-Gly or Asp-Ser sequences.

-

Solution: Use protecting groups for the preceding backbone amide (Hmb) or alternative deprotection bases like piperazine with HOBt, which have been shown to reduce this side reaction.[4][9]

-

-

Racemization of C-terminal Cysteine:

-

Symptom: Presence of D-Cys epimer in the final peptide.

-

Cause: Prolonged exposure to piperidine can cause racemization of the C-terminal residue, particularly Cys.

-

Solution: Use a more sterically hindered resin linker (e.g., 2-chlorotrityl) or consider using piperazine-based deprotection reagents, which have been shown to cause less racemization.

-

Conclusion and Future Perspectives

The Fmoc group, when paired with PEG linkers, represents a mature and highly refined technology that is central to the advancement of peptide synthesis, bioconjugation, and the development of targeted therapeutics. Its utility is grounded in the principles of orthogonal chemistry, offering a level of control and precision that is essential for constructing complex, multifunctional biomolecules. As the demand for sophisticated biotherapeutics like ADCs and personalized peptide-based medicines continues to grow, the strategic application of Fmoc-PEG linkers will undoubtedly remain a critical enabling technology, driving innovation from the research bench to the clinic.

References

- What is a PEG Linker and Its Role in Drug Delivery - PurePEG. (2025).

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024).

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).

- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar. (2000).

- A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis - Benchchem. (n.d.).

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).

- Materials and methods - The Royal Society of Chemistry. (n.d.).

- Fmoc Solid-Phase Peptide Synthesis - PubMed. (2015).

- Application Note and Protocol: Fmoc Deprotection of PEGylated Compounds - Benchchem. (n.d.).

- Mastering Bioconjugation: The Role of Fmoc-Protected PEG Linkers. (n.d.).

- A Head-to-Head Battle: Comparing Boc and Fmoc Protecting Group Strategies for PEG Linkers - Benchchem. (n.d.).

- Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm. (n.d.).

- Fmoc-PEG-NHS ester - AxisPharm. (n.d.).

- Fmoc-Protected PEG Linkers: Enhancing Solubility for Drug Delivery. (n.d.).

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).

- Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds - Benchchem. (n.d.).

- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - MOST Wiedzy. (2020).

- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (n.d.).

- Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines - Benchchem. (n.d.).

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).

- Protocol for PEG NHS Reagents - AxisPharm. (2024).

- Fmoc-NH-PEG-SCM, MW 1k - Creative PEGWorks | PEG Products Leader. (n.d.).

- Fmoc SPPS Linkers - Sigma-Aldrich. (n.d.).

- Protocol for PEG NHS Ester - BroadPharm. (2022).

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (n.d.).

- Instructions for NHS-(PEG)n Conjugation. (n.d.).

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.).

- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).

- Applications of PEG Linkers - Biopharma PEG. (n.d.).

- Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar. (2015).

- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 5. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Making sure you're not a bot! [mostwiedzy.pl]

- 19. rsc.org [rsc.org]

- 20. ptacts.uspto.gov [ptacts.uspto.gov]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Function of N-Hydroxysuccinimide (NHS) Esters

For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biomolecules—a process known as bioconjugation—is a fundamental technique. Among the myriad of chemical strategies available, the use of N-hydroxysuccinimide (NHS) esters for modifying primary amines stands as a robust and versatile workhorse.[1][2] This guide provides an in-depth exploration of the core principles, mechanistic nuances, and practical applications of NHS ester chemistry, empowering you to achieve efficient and reproducible bioconjugation outcomes.

The Fundamental Chemistry of NHS Ester-Mediated Amine Acylation

At its core, NHS ester chemistry facilitates the formation of a stable amide bond between a molecule of interest and a primary amine on a biomolecule.[1][] Primary amines (-NH₂) are readily available on proteins at the N-terminus and on the side chains of lysine residues, making them prime targets for modification.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.[]

The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide as a byproduct and form a highly stable amide linkage.[5]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[6] This leads to the formation of an unreactive carboxylic acid and the release of NHS, ultimately reducing the efficiency of the desired bioconjugation.[6] The interplay between aminolysis (the desired reaction) and hydrolysis is heavily influenced by the reaction conditions, most notably pH.

Optimizing Reaction Conditions: The Key to Successful Conjugation

The efficiency and specificity of NHS ester reactions are highly dependent on carefully controlled parameters. Understanding and optimizing these conditions is paramount for achieving reproducible results.

The Critical Role of pH

The pH of the reaction buffer is the most critical factor in NHS ester chemistry.[7] It dictates a delicate balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.

-

Low pH (<7): At acidic pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down the desired reaction.[6][7]

-

High pH (>9): As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring conjugation. However, the rate of NHS ester hydrolysis also increases dramatically at higher pH, leading to rapid degradation of the ester before it can react with the amine.[6]

The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5 .[8][9] For sensitive proteins, a lower pH (e.g., 7.2-7.5) can be used, but this will require longer incubation times due to the slower reaction rate.[6][10]

Buffer Selection: Avoiding Pitfalls

The choice of buffer is as critical as the pH. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule, leading to reduced conjugation efficiency.[11][12]

| Recommended Buffers | Buffers to Avoid |

| Sodium Bicarbonate (0.1 M, pH 8.3-8.5)[6] | Tris (e.g., TBS)[6][11] |

| Phosphate Buffer (e.g., PBS, 0.1 M, pH 7.2-8.5)[6][8] | Glycine[11] |

| Borate Buffer (50 mM, pH 8.5)[6] | Buffers containing ammonium ions[6] |

| HEPES Buffer (pH 7.2-8.5)[6][11] |

Note: While Tris is generally not recommended for the reaction itself, it can be used to quench the reaction after the desired incubation time.[6][11]

NHS Ester Stability and Hydrolysis

The stability of NHS esters in aqueous solutions is inversely proportional to the pH. As the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[11][13] |

| 8.6 | 4 | 10 minutes[11][13] |

This data underscores the importance of performing the conjugation reaction promptly after preparing the aqueous NHS ester solution. For water-insoluble NHS esters, it is common practice to dissolve them in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before adding them to the aqueous reaction mixture.[6][8] It is crucial to use high-quality, amine-free DMF to prevent premature reaction with the NHS ester.[8]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for common bioconjugation applications using NHS esters. Optimization may be required for specific biomolecules and labels.

General Protein Labeling with an NHS Ester

This protocol outlines the procedure for labeling a protein with a fluorescent dye or other molecule functionalized with an NHS ester.

Step-by-Step Methodology:

-

Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[8]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]

-

Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[6]

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[10][14]

-

Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[14]

-

Characterize the Conjugate: Determine the Degree of Labeling (DOL) using spectrophotometry, if applicable. The DOL is the average number of label molecules conjugated to each protein molecule.[15]

Two-Step Carbodiimide Coupling (EDC/NHS)

This method is used to conjugate a molecule containing a carboxyl group (-COOH) to a biomolecule with a primary amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which is then stabilized by NHS to form an amine-reactive NHS ester. This two-step process is advantageous as it prevents self-polymerization of the biomolecule to be conjugated.[1]

Applications in Research and Drug Development

The versatility and reliability of NHS ester chemistry have made it an indispensable tool in a wide array of applications:

-

Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[2]

-

Biotinylation: Labeling proteins with biotin for subsequent detection or purification using streptavidin-based systems.[2]

-

Antibody-Drug Conjugates (ADCs): In therapeutic development, NHS esters are crucial for creating ADCs. A bifunctional linker, containing an NHS ester at one end, reacts with lysine residues on an antibody, attaching a linker that is then conjugated to a cytotoxic drug.

-

Protein-Protein Interaction Studies: Homobifunctional crosslinkers with NHS esters at both ends, such as disuccinimidyl suberate (DSS), are used to covalently link interacting proteins, allowing for their identification and the mapping of interaction sites.[16][17]

-

Surface Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and biochips.[2][18]

Troubleshooting Common Issues

While NHS ester chemistry is generally robust, several common issues can arise. A systematic approach to troubleshooting can help identify and resolve these problems.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis. | - Use fresh, high-quality NHS ester. Prepare stock solutions in anhydrous solvent immediately before use.[19] |

| - Competing nucleophiles in the buffer (e.g., Tris, glycine). | - Use a recommended amine-free buffer (e.g., PBS, bicarbonate, borate).[12][19] | |

| - Incorrect pH of the reaction buffer. | - Ensure the pH is within the optimal range (8.3-8.5).[19] | |

| - Insufficient molar excess of NHS ester. | - Empirically determine the optimal molar ratio of NHS ester to biomolecule.[8] | |

| Protein Aggregation/Precipitation | - High concentration of organic solvent (DMSO/DMF). | - Keep the final concentration of the organic solvent below 10%. |

| - Denaturation of the protein due to harsh reaction conditions. | - Perform the reaction at a lower temperature (4°C) or for a shorter duration. Consider a lower pH if the protein is sensitive.[10] | |

| Inconsistent Results | - Degradation of DMF to dimethylamine. | - Use high-quality, amine-free DMF. If it has a "fishy" odor, do not use it.[8][19] |

| - Inaccurate quantification of reactants. | - Precisely determine the concentration of the biomolecule and NHS ester. |

By understanding the fundamental chemistry, meticulously controlling reaction conditions, and employing robust purification and characterization strategies, researchers can effectively leverage NHS ester chemistry to create well-defined and functional bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.

References

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]

-

Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Available at: [Link]

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available at: [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

-

Abberior Instruments. NHS ester protocol for labeling proteins. Available at: [Link]

-

N-Hydroxysuccinimide. Mastering Bioconjugation with N-Hydroxysuccinimide Esters. Available at: [Link]

-

CovalX. On the Efficiency of NHS Ester Cross-Linkers for Stabilizing Integral Membrane Protein Complexes. Available at: [Link]

-

PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Available at: [Link]

-

National Institutes of Health. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Available at: [Link]

-

National Institutes of Health. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available at: [Link]

-

PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Available at: [Link]

-

National Institutes of Health. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available at: [Link]

-

Creative Biolabs. Troubleshooting Guides. Available at: [Link]

-

National Institutes of Health. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Available at: [Link]

-

ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. Available at: [Link]

-

ResearchGate. Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Available at: [Link]

-

National Institutes of Health. Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. glenresearch.com [glenresearch.com]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Strategic Application of Fmoc-PEG2-NHS Ester in Advanced Biochemistry

In the pursuit of novel therapeutics and advanced biological understanding, the ability to precisely engineer molecules is a cornerstone of innovation. The conjugation of peptides, proteins, and other biomolecules requires a sophisticated chemical toolkit, and among these tools, Fmoc-PEG2-NHS ester has distinguished itself as a versatile and enabling reagent. This in-depth technical guide will explore the multifaceted applications of this compound, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that empower researchers, scientists, and drug development professionals to leverage its full potential.

Deconstructing the Molecular Logic: The "Why" Behind this compound's Efficacy

The power of this compound lies in its trifunctional design, where each component serves a distinct and crucial purpose. Understanding this architecture is key to its effective application.[1][2][3]

-

The NHS Ester: The Engine of Amine-Reactive Conjugation: The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily couples with primary amines (—NH₂) to form stable, irreversible amide bonds.[4][5] This reaction, a nucleophilic acyl substitution, is efficient in physiological to slightly alkaline conditions (pH 7.2 to 8.5), making it ideal for the modification of sensitive biomolecules.[6][7] The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[4][7]

-

The PEG2 Spacer: More Than Just a Linker: The two-unit polyethylene glycol (PEG) spacer provides more than just physical separation between conjugated molecules. Its hydrophilic nature is critical for enhancing the aqueous solubility of the resulting conjugate, a common challenge with hydrophobic peptides or small molecules.[1][8] This PEG linker can also improve the pharmacokinetic properties of therapeutics by increasing their stability and circulation time.[9][10][11] Furthermore, the flexibility of the PEG chain can minimize steric hindrance, helping to preserve the biological activity of the conjugated molecules.[8][]

-

The Fmoc Group: The Key to Orthogonal Control: The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines, particularly in solid-phase peptide synthesis (SPPS).[13] Its defining feature is its lability to mild basic conditions, typically treatment with piperidine.[13][14] This allows for the selective deprotection of the amine at the terminus of the PEG spacer, enabling subsequent, orthogonal conjugation steps.[1] This "on-demand" reactivity is fundamental to the construction of complex, multifunctional biomolecular architectures.

Diagram 1: The Chemical Architecture of this compound

Caption: A simplified representation of the key functional moieties within this compound.

Core Application I: Enhancing Peptides through Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, primarily for the introduction of a hydrophilic spacer. This modification can significantly improve the therapeutic potential of synthetic peptides.

The Rationale for PEGylation in SPPS:

-

Improved Pharmacokinetics: The covalent attachment of PEG chains can increase the hydrodynamic volume of a peptide, which in turn can reduce its renal clearance and extend its circulating half-life.[8]

-

Enhanced Solubility and Reduced Aggregation: Hydrophobic peptides can be difficult to synthesize, purify, and formulate. The incorporation of a hydrophilic PEG linker can significantly improve their solubility in aqueous solutions.[8]

-

Bioavailability: By protecting the peptide from proteolytic degradation, PEGylation can enhance its overall bioavailability.[8]

Experimental Protocol: Incorporation of a PEGylated Amino Acid in SPPS

This protocol details the manual incorporation of an amino acid that has been pre-modified with this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid solid support resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Amino acid to be PEGylated (e.g., Fmoc-L-Lysine-OH)

-